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Compound of Interest

Compound Name: 2-(Phenyilsulfonyl)benzaldehyde

Cat. No.: B161722

An In-depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-(phenylsulfonyl)benzaldehyde,
a versatile bifunctional organic compound. We delve into its chemical identity, structural
properties, synthesis, and spectroscopic characterization. The document explores the
compound's reactivity, highlighting its utility as a precursor in advanced organic synthesis,
particularly for heterocyclic structures relevant to medicinal chemistry. Protocols for synthesis
and characterization are detailed, underpinned by mechanistic rationale. This guide is intended
for researchers, chemists, and drug development professionals seeking to leverage the unique
chemical attributes of this important sulfonyl-aldehyde building block.

Introduction: The Sulfonyl-Aldehyde Synthon

In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple,
orthogonally reactive functional groups are of paramount importance. 2-
(Phenylsulfonyl)benzaldehyde emerges as a distinguished member of this class, integrating
the electrophilic reactivity of an aromatic aldehyde with the electron-withdrawing and
structurally significant nature of a phenylsulfonyl group. The ortho arrangement of these two
moieties creates a unique electronic and steric environment, making it a valuable synthon for
constructing complex molecular architectures, particularly in the synthesis of novel therapeutic
agents and functional materials. The sulfone group, a key structural motif in numerous
pharmaceuticals, imparts metabolic stability and can engage in crucial hydrogen bonding
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interactions with biological targets[1][2]. This guide offers an in-depth exploration of its

synthesis, characterization, and synthetic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of

reproducible science. All key identifiers and computed properties for 2-

(phenylsulfonyl)benzaldehyde are consolidated below.

Property Value Source(s)
2-
IUPAC Name (benzenesulfonyl)benzaldehyd  [3][4]
e
2-
Synonyms (Phenylsulphonyl)benzaldehyd  [4]
e
CAS Number 126076-76-4 [3][4]
Molecular Formula C13H1003S [31[5]
Molecular Weight 246.28 g/mol [3][4]

Monoisotopic Mass

246.035065 Da

[3][6]

InChl Key

CWKMIEALBOKDCD-
UHFFFAOYSA-N

[3]

SMILES

0=CC1=CC=CC=C1S(=0)
(=0)C1=CC=CC=C1

[3][6]

Physical State

Solid (powder/crystal)

[7]

Storage Temperature

Refrigerator (2-8°C)

[7]

Synthesis Protocol: Oxidation of a Thioether

Precursor
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The most common and reliable route to diaryl sulfones is the oxidation of the corresponding

thioether (sulfide). This strategy offers high yields and utilizes readily available oxidizing

agents. The causality is clear: the sulfur atom in a thioether is in a low oxidation state (-2) and

can be selectively oxidized to the sulfoxide (+0) and subsequently to the sulfone (+2) state

without affecting the aldehyde or aromatic rings under controlled conditions.

Experimental Protocol: Two-Step Synthesis

This protocol first involves the synthesis of the thioether precursor, 2-

(phenylthio)benzaldehyde, followed by its oxidation.

Step 1: Synthesis of 2-(phenylthio)benzaldehyde via Nucleophilic Aromatic Substitution

Reactants: 2-Fluorobenzaldehyde, Thiophenol, Potassium Carbonate (K2COs)
Solvent: Dimethylformamide (DMF)

Rationale: 2-Fluorobenzaldehyde is activated towards nucleophilic aromatic substitution by
the electron-withdrawing aldehyde group. Thiophenol is converted to the more nucleophilic
thiophenolate anion by the base (K2COs), which then displaces the fluoride.

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add
2-fluorobenzaldehyde (1.24 g, 10 mmol) and thiophenol (1.10 g, 10 mmol).

Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 50 mL of dry DMF.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold
water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure to yield crude 2-
(phenylthio)benzaldehyde, which can be purified by column chromatography.
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Step 2: Oxidation to 2-(Phenylsulfonyl)benzaldehyde

Reactant: 2-(phenylthio)benzaldehyde
Oxidizing Agent: Hydrogen Peroxide (H202)
Solvent: Acetic Acid

Rationale: Hydrogen peroxide in an acidic medium like acetic acid is an effective oxidizing
agent for converting sulfides to sulfones. The reaction proceeds through a sulfoxide
intermediate. Using a slight excess of H202 ensures complete conversion to the sulfone.

Dissolve 2-(phenylthio)benzaldehyde (2.14 g, 10 mmol) in 40 mL of glacial acetic acid in a
100 mL round-bottom flask.

Cool the flask in an ice bath and slowly add 30% hydrogen peroxide (2.5 mL, ~22 mmol)
dropwise, ensuring the temperature remains below 20 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 12-18 hours.

Monitor the reaction by TLC until the starting material and sulfoxide intermediate are
consumed.

Pour the reaction mixture into 200 mL of cold water. A white precipitate will form.

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a
vacuum oven.

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-
(phenylsulfonyl)benzaldehyde as a white solid.

nnnnnnnnnnnnnnnnnnnnnnn

2-Fluorobenzaldehyde [ Add K2COs ] [Heal (80-90°C) Precursor | ( Dissolve in
[  Thiophenol j o v Workup & Purify 2-(Phenylthio)benzaldehyde s
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Fig 1. General workflow for the synthesis of 2-(phenylsulfonyl)benzaldehyde.

Spectroscopic Characterization

Structural elucidation and purity assessment are non-negotiable for any chemical entity used in
research. The following data are representative for confirming the identity of 2-
(phenylsulfonyl)benzaldehyde.[8]

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum is expected to show distinct signals
for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) will appear as
a singlet at a significantly downfield chemical shift, typically & 10.0-10.5 ppm. The aromatic
region (6 7.5-8.2 ppm) will show complex multiplets corresponding to the 9 aromatic protons
on the two benzene rings. Protons ortho to the electron-withdrawing sulfonyl and aldehyde
groups will be shifted further downfield.

e 13C NMR (101 MHz, CDCIs): The carbon spectrum provides definitive structural confirmation.
[3][9][10] Key expected signals include the aldehyde carbonyl carbon (C=0) around & 190-
195 ppm. The aromatic region will show multiple signals between & 125-145 ppm. The
carbon atom attached to the sulfur atom (C-SO3z) will be found around & 140-142 ppm.

« Infrared (IR) Spectroscopy (KBr Pellet, cm~1): The IR spectrum will exhibit characteristic
absorption bands confirming the presence of the key functional groups.[11]

o ~3060 cm~t (Aromatic C-H stretch)
o ~1700 cm~1 (Strong, sharp C=0 stretch of the aldehyde)

o ~1320 and ~1160 cm~1 (Strong, characteristic asymmetric and symmetric S=O stretches
of the sulfone)

e Mass Spectrometry (MS-ESI): Electrospray ionization mass spectrometry will typically show
the protonated molecular ion [M+H]* at m/z 247.04, confirming the molecular weight.[6]

Chemical Reactivity and Synthetic Applications
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The dual functionality of 2-(phenylsulfonyl)benzaldehyde makes it a versatile substrate for
various organic transformations.

2—(PhenylsuIfonyl)benzaldehyde\

Aldehyde Group
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Click to download full resolution via product page

Fig 2. Key reaction pathways involving the aldehyde group.

» Reactions at the Aldehyde Group: The aldehyde is the primary site of reactivity.

o Oxidation/Reduction: It can be easily oxidized to the corresponding carboxylic acid or
reduced to a benzyl alcohol, providing access to two different classes of compounds.[12]

o Condensation Reactions: It readily undergoes condensation reactions with active
methylene compounds (e.g., Knoevenagel condensation) and stabilized ylides (Wittig
reaction) to form new carbon-carbon double bonds.[13]

o Imines and Heterocycles: Reaction with amines or hydrazines can form imines or
hydrazones, which are valuable intermediates for the synthesis of nitrogen-containing
heterocycles.

o Applications in Heterocyclic Synthesis: The ortho positioning of the aldehyde and sulfonyl
groups allows for facile intramolecular cyclization reactions. For example, after conversion of
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the aldehyde to a suitable intermediate, the sulfonyl group can act as a leaving group or
participate in cyclization, leading to the formation of various fused ring systems. Sulfones
and sultones (cyclic sulfonate esters) are known for their wide range of biological activities,
making this a promising area for drug discovery.[14][15]

Safety and Handling

As a responsible scientist, adherence to safety protocols is mandatory. 2-
(Phenylsulfonyl)benzaldehyde presents specific hazards that must be managed
appropriately.

e GHS Hazard Classification:

o Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with
skin, or if inhaled.[3]

o Skin Irritation: Category 2. Causes skin irritation.
o Eye Irritation: Category 2A. Causes serious eye irritation.

o Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory
irritation.

e Handling Precautions:

[¢]

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]

[e]

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety
glasses, and chemical-resistant gloves (e.g., nitrile rubber).[17][18]

[¢]

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.[16][19]

[¢]

Wash hands thoroughly after handling.[17]
» Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
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o For long-term stability, storage in a refrigerator is recommended.

Conclusion

2-(Phenylsulfonyl)benzaldehyde is more than just a simple aromatic aldehyde; it is a
strategically functionalized building block with significant potential in organic synthesis. Its
preparation is straightforward, and its dual reactivity offers multiple handles for molecular
elaboration. For researchers in medicinal chemistry, the combination of a reactive aldehyde for
scaffold construction and a biologically relevant sulfone moiety makes this compound an
attractive starting point for the design and synthesis of new bioactive molecules. This guide
provides the foundational knowledge required to handle, synthesize, and strategically deploy
this versatile reagent in advanced research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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